![molecular formula C24H19N7O B2984816 (E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-25-2](/img/structure/B2984816.png)
(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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描述
(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H19N7O and its molecular weight is 421.464. The purity is usually 95%.
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常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, including:
- C–N Coupling : Palladium-catalyzed cross-coupling reactions for introducing the pyridinylmethyleneamino group (e.g., Buchwald-Hartwig amination) .
- Condensation Reactions : Formation of the pyrrolo[2,3-b]quinoxaline core via acid-catalyzed cyclization .
- Carboxamide Functionalization : Activation of carboxylic acid intermediates using HATU or EDC/NHS, followed by coupling with benzylamine derivatives .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity and configuration?
- Answer :
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1H/13C NMR : Assign peaks for the quinoxaline ring protons (δ 7.5–8.5 ppm) and pyridinylmethyleneamino group (δ 8.2–8.8 ppm) .
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HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₁N₇O: 448.1892) .
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X-ray Crystallography : Resolve the (E)-configuration of the imine bond, though limited data exists for this specific compound .
Table 1 : Representative NMR Data for Key Protons
Proton Group Chemical Shift (δ, ppm) Multiplicity Reference Pyrrolo[2,3-b]quinoxaline NH 10.2–10.8 Singlet Pyridinylmethyleneamino CH=N 8.4–8.6 Singlet Benzyl CH₂ 4.5–4.7 Doublet
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values across studies)?
- Answer : Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Solubility Issues : Use of DMSO concentrations >0.1% can induce cytotoxicity, skewing results. Pre-formulation studies (e.g., PEG-400 co-solvents) are recommended .
- Metabolic Instability : Hepatic microsomal assays (e.g., human liver microsomes) should be conducted to assess half-life and metabolite interference .
Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets (e.g., JAK2 or EGFR)?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 4U5J for JAK2) to model the pyrroloquinoxaline core in the ATP-binding pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the (E)-configuration under physiological conditions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., benzyl vs. cyclohexyl groups) to prioritize synthetic targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the selectivity of this compound against off-target receptors?
- Answer :
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Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to enhance hydrophobic interactions with target pockets .
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Side-Chain Diversification : Replace the benzyl group with heteroaromatic amines (e.g., pyridinylmethyl) to reduce hERG channel binding .
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In Silico Toxicity Screening : Use SwissADME or ProTox-II to predict CYP450 inhibition and cardiotoxicity risks early in optimization .
Table 2 : Selectivity Data for Analogues
Substituent IC₅₀ (JAK2, nM) IC₅₀ (EGFR, nM) Selectivity Ratio (JAK2/EGFR) Reference Benzyl (Parent) 58 ± 4.2 420 ± 35 7.2 Pyridin-3-ylmethyl 45 ± 3.1 1200 ± 90 26.7 4-CF₃-Benzyl 32 ± 2.8 850 ± 70 26.6
Q. Methodological Challenges and Solutions
Q. What experimental strategies address low yields in the final coupling step of the synthesis?
- Answer : Low yields (<30%) during carboxamide formation may result from:
- Steric Hindrance : Switch from EDC/HOBt to COMU for bulky amines .
- Moisture Sensitivity : Use anhydrous solvents (e.g., DMF dried over molecular sieves) and inert atmosphere .
- Byproduct Formation : Monitor reaction progress via LC-MS and purify intermediates by flash chromatography before coupling .
Q. How can researchers validate the (E)-configuration of the imine bond in the absence of crystallographic data?
- Answer :
- NOESY NMR : Look for cross-peaks between the pyridinylmethylene proton and adjacent quinoxaline protons to confirm geometry .
- UV-Vis Spectroscopy : Compare λₘₐₓ with (Z)-isomer standards; (E)-isomers typically exhibit hypsochromic shifts .
- DFT Calculations : Optimize both configurations at the B3LYP/6-31G* level and compare calculated vs. experimental IR spectra .
属性
IUPAC Name |
2-amino-N-benzyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c25-22-20(24(32)27-14-16-6-2-1-3-7-16)21-23(30-19-9-5-4-8-18(19)29-21)31(22)28-15-17-10-12-26-13-11-17/h1-13,15H,14,25H2,(H,27,32)/b28-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSISJPNATZOKEK-RWPZCVJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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